molecular formula C5H4BrNOS B1287298 5-Bromothiophene-3-carboxamide CAS No. 189329-94-0

5-Bromothiophene-3-carboxamide

Cat. No.: B1287298
CAS No.: 189329-94-0
M. Wt: 206.06 g/mol
InChI Key: ISXKVVQBTQEGSI-UHFFFAOYSA-N
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Description

5-Bromothiophene-3-carboxamide (CAS: 189329-94-0) is a valuable heterocyclic building block in scientific research, particularly in medicinal chemistry and drug discovery. Its molecular structure, which features a reactive bromine substituent and a carboxamide functional group on a thiophene scaffold, makes it a versatile intermediate for constructing more complex molecules . The bromine atom serves as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse aromatic and other functional groups . Simultaneously, the carboxamide group can influence the molecule's binding affinity and is a key pharmacophore in biologically active compounds . This compound is of significant interest in the design and synthesis of potential therapeutic agents. Research indicates that the thiophene-3-carboxamide core is a privileged structure in medicinal chemistry . For instance, derivatives of thiophene-3-carboxamide have been investigated as potent and dual inhibitors of c-Jun N-terminal kinase (JNK), a promising target for treating diseases like type-2 diabetes, neurodegeneration, and cancer . Furthermore, structurally related bromothiophene carboxamide scaffolds have demonstrated promising cytotoxic effects in anticancer research, inducing apoptosis and mitochondrial depolarization in various cancer cell lines . Researchers utilize this compound as a key starting material for developing targeted molecular libraries for high-throughput screening. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNOS/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXKVVQBTQEGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596664
Record name 5-Bromothiophene-3-carboxamide
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Molecular Weight

206.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189329-94-0
Record name 5-Bromothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromothiophene-3-carboxamide
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Synthetic Methodologies for 5 Bromothiophene 3 Carboxamide and Its Derivatives

Direct Amidation and Halogenation Approaches

The preparation of the key precursor, 5-bromothiophene-3-carboxylic acid, is a critical first step. A common method involves the direct bromination of thiophene-3-carboxylic acid. In a typical procedure, thiophene-3-carboxylic acid is dissolved in a solvent like glacial acetic acid, to which a solution of bromine in the same solvent is added slowly. rsc.org The reaction mixture is stirred, and the resulting solid product is often purified by recrystallization from water. rsc.org

Once the 5-bromothiophene-3-carboxylic acid intermediate is obtained, the focus shifts to forming the carboxamide moiety. This is typically achieved through various amide bond formation strategies, which are detailed in section 2.3. The synthesis of derivatives of the title compound often involves the reaction of this brominated acid with a wide array of primary or secondary amines. ontosight.ai

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the thiophene (B33073) ring serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. evitachem.com These reactions enable the formation of new carbon-carbon bonds, allowing for the synthesis of a vast library of derivatives. nih.gov

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.org For derivatives of 5-bromothiophene-3-carboxamide, this reaction allows for the substitution of the bromine atom with various aryl or heteroaryl groups. mdpi.commdpi.com

The general catalytic cycle involves three main steps: oxidative addition of the bromothiophene to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Research has shown that 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, an isomer of the title compound, effectively undergoes Suzuki coupling with a range of aryl and heteroaryl boronic acids. mdpi.com These reactions typically employ a catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a base like potassium phosphate (B84403) in a solvent such as 1,4-dioxane, yielding products in moderate to good yields (37–72%). mdpi.com Similarly, the arylation of 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide via Suzuki-Miyaura coupling has been reported with moderate to good yields (66-81%) using a palladium catalyst and tripotassium phosphate as the base. mdpi.comnih.govresearchgate.net The choice of catalyst, base, and solvent system is crucial for optimizing reaction yields. tubitak.gov.tr

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiophene Carboxamide Derivatives
Bromothiophene SubstrateCoupling PartnerCatalyst SystemBaseSolventYieldReference(s)
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamideVarious aryl boronic acids/pinacol estersPd(PPh₃)₄K₃PO₄1,4-Dioxane37-72% mdpi.com
5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamideVarious aryl boronic acidsPd(0) catalyst (0.05 mol%)K₃PO₄1,4-DioxaneModerate to Good mdpi.comnih.gov
Pentyl 5-bromothiophene-2-carboxylatePhenylboronic acidPd(PPh₃)₄K₃PO₄Toluene50.2% tubitak.gov.tr
Pentyl 5-bromothiophene-2-carboxylate3,4-Dichlorophenylboronic acidPd(PPh₃)₄K₃PO₄Toluene76.5% tubitak.gov.tr

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods can be employed to functionalize the bromothiophene core.

Stille Coupling: This reaction involves the coupling of an organohalide with an organostannane reagent. For instance, the bromine atom on a related compound, 5-(bromoacetyl)thiophene-2-carboxamide, can participate in Stille coupling with reagents like tributyl(vinyl)tin (B143874) or tributyl(thienyl)tin, using a catalyst such as Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂).

Heck Coupling: The Heck reaction, which couples organohalides with alkenes, is another viable strategy for derivatizing 5-bromothiophene-3-carboxylic acid and its amide derivatives. smolecule.com

These alternative strategies expand the synthetic toolbox, allowing for the introduction of a different spectrum of functional groups compared to the Suzuki-Miyaura protocol.

Amide Bond Formation Strategies

The formation of the carboxamide group is a cornerstone of the synthesis of the title compound and its derivatives. This transformation is typically accomplished by activating the carboxylic acid group of 5-bromothiophene-3-carboxylic acid to facilitate its reaction with an amine.

A prevalent method for amide bond formation involves the use of carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). evitachem.comevitachem.com These reactions are often catalyzed by an additive like 4-dimethylaminopyridine (B28879) (DMAP). nih.govevitachem.com

In this approach, the carboxylic acid (e.g., 5-bromothiophene-3-carboxylic acid) is reacted with an amine in the presence of the DCC/DMAP system in an anhydrous solvent like dichloromethane (B109758) (DCM). rsc.orgnih.gov The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. This method is widely used for synthesizing various thiophene carboxamides due to its mild conditions and broad applicability. jst.go.jp For example, the synthesis of 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide was achieved with a 68% yield using DCC and DMAP. mdpi.comnih.gov

An alternative strategy for synthesizing sterically hindered or challenging amides is the use of titanium(IV) chloride (TiCl₄) as a mediating agent. mdpi.com TiCl₄ acts as a powerful Lewis acid, activating the carboxylic acid toward nucleophilic attack by the amine. organic-chemistry.org

The synthesis of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide was successfully achieved via a one-pot condensation of 5-bromothiophene-2-carboxylic acid and pyrazin-2-amine using TiCl₄ in pyridine (B92270), which served as both a base and a solvent. mdpi.com This reaction was conducted at 85 °C and yielded the desired amide in 75% yield. mdpi.com This method has also been explored for the synthesis of other thiophene-based pyrazole (B372694) amides, though yields can be variable depending on the substrates. nih.gov The TiCl₄-mediated approach is particularly useful for reactions that may be sluggish with standard carbodiimide reagents. researchgate.net

Derivatization from Precursors (e.g., 5-Bromothiophene-3-carboxylic Acid)

The most direct and common method for preparing this compound and its N-substituted derivatives is through the amidation of its corresponding carboxylic acid precursor, 5-Bromothiophene-3-carboxylic acid. This transformation involves the activation of the carboxylic acid group to facilitate nucleophilic attack by ammonia (B1221849) or a primary/secondary amine. A variety of coupling agents and reaction conditions have been developed to achieve this efficiently.

Standard peptide coupling reagents are widely employed for this purpose. For instance, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, often in conjunction with an activating agent such as 4-(dimethylamino)pyridine (DMAP). In a typical procedure, the 5-bromothiophene-3-carboxylic acid is dissolved in an anhydrous aprotic solvent, such as dichloromethane (DCM), along with the amine. The coupling and activating agents are then added, and the reaction is stirred at room temperature until completion. The use of EDC is often preferred as its urea (B33335) byproduct is water-soluble, simplifying purification.

Another approach involves converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. However, this method is often less favored due to the harsh reagents required, like thionyl chloride or oxalyl chloride.

Titanium tetrachloride (TiCl₄) in the presence of a base like pyridine has also been utilized as an effective mediator for the condensation of thiophene carboxylic acids with amines to form the corresponding amides. chemrxiv.org Research on the synthesis of various thiophene-based pyrazole amides has demonstrated that different methodologies, including the use of DCC/DMAP or TiCl₄/pyridine, can yield the desired amide products, although yields may vary significantly depending on the chosen protocol and substrates. chemrxiv.orgrsc.org For example, the reaction of 5-bromothiophene-2-carboxylic acid with a pyrazole amine using TiCl₄ and pyridine resulted in a low yield (12%), while using DCC and DMAP in DCM provided a much higher yield (75%). rsc.org

The table below summarizes common conditions for the synthesis of thiophene carboxamides from their carboxylic acid precursors, which are applicable to the synthesis of this compound.

Coupling Agent/SystemActivating Agent / BaseSolventTypical YieldReference
EDC·HClDMAPDMF---
DCCDMAPDCM72-75% rsc.orgmdpi.com
TiCl₄PyridinePyridine12-48% chemrxiv.orgrsc.org
T3P® (n-propylphosphonic acid anhydride)------High scispace.com
HATU------High scispace.com

This table is interactive. Users can sort and filter the data as needed.

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable and environmentally benign methods for amide bond formation. scispace.comnih.govunimi.it These approaches aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency. For the synthesis of this compound, several green strategies can be applied.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and increased product purity compared to conventional heating. ijpcbs.com The application of microwave-assisted organic synthesis (MAOS) has been successfully demonstrated for the synthesis of various thiophenecarboxamides. rsc.orgnih.govnih.gov For example, a cobalt(III)-catalyzed C-H aminocarbonylation of thiophenes with isocyanates was developed under microwave-assisted conditions, which significantly shortened reaction times. rsc.orgnih.gov Similarly, the synthesis of ortho-amino thiophene carboxamide derivatives has been achieved by irradiating the reaction mixture in a microwave oven, leading to the final products in minutes. nih.gov This technology is directly applicable to the coupling of 5-bromothiophene-3-carboxylic acid with an amine.

Solvent-Free Methods: Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions offer significant advantages by reducing waste, lowering costs, and simplifying product isolation.

Mechanochemistry: This technique involves inducing reactions in the solid state through mechanical force, such as grinding or milling. chemrxiv.orgrsc.orgnih.govchemrxiv.org Amide bonds can be formed by ball-milling a carboxylic acid and an amine with a suitable coupling reagent, often with only a catalytic or minimal amount of liquid (liquid-assisted grinding, LAG). chemrxiv.org This method avoids the use of bulk solvents and can lead to high yields in short reaction times at ambient temperature. rsc.orgrsc.org

Thermal Methods: A simple and efficient solvent-free procedure involves the direct heating of a triturated mixture of a carboxylic acid and an amine source (like urea or an ammonium (B1175870) salt) with a catalyst such as boric acid. semanticscholar.orgresearchgate.net This approach is straightforward and avoids hazardous reagents and solvents. semanticscholar.org Infrared irradiation has also been used to promote the solventless reaction between carboxylic acids and amines. scirp.org

The following table outlines various green synthetic strategies applicable to the formation of this compound.

Green MethodConditionsKey AdvantagesReference
Microwave IrradiationMicrowave heating, often with a catalystRapid reaction times, high yields, enhanced purity rsc.orgnih.govnih.gov
Mechanochemistry (Ball Milling)Grinding reactants with coupling agents (e.g., EDC)Solvent-free or minimal solvent, room temperature, high efficiency rsc.orgnih.govchemrxiv.org
Solvent-Free ThermalDirect heating with a catalyst (e.g., boric acid)No solvent, simple procedure, readily available catalyst semanticscholar.orgresearchgate.net
Infrared IrradiationSolventless heating with IR lampNo solvent, simple equipment scirp.org

This table is interactive. Users can sort and filter the data as needed.

These green methodologies represent promising alternatives to traditional synthesis routes, offering pathways to produce this compound and its derivatives in a more sustainable and efficient manner. scispace.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 5-Bromothiophene-3-carboxamide, offering precise information about the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy of this compound reveals characteristic signals for the thiophene (B33073) ring protons and the amide protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the thiophene protons at positions 2 and 4 typically appear as distinct doublets due to spin-spin coupling. For a related compound, 5-bromothiophene-3-carboxylic acid, the aromatic protons show signals at approximately 8.11 ppm and 7.51 ppm, with a coupling constant (J) of 1.6 Hz. rsc.org For 5-bromo-N-cyclopropylthiophene-3-carboxamide, the thiophene protons are observed as doublets in the range of δ 7.2–7.5 ppm. vulcanchem.com The amide protons (-CONH₂) of this compound would be expected to produce a broad singlet, with its chemical shift influenced by concentration and temperature.

Table 1: ¹H NMR Spectroscopic Data for this compound and Related Compounds

Compound Solvent Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment Reference
5-bromothiophene-3-carboxylic acid CDCl₃ 8.11 d 1.6 Thiophene H rsc.org
7.51 d 1.6 Thiophene H rsc.org
5-bromothiophene-3-carboxylic acid DMSO-d₆ 8.28 s - Ar H rsc.org
7.50 s - Ar H rsc.org
12.9 s - COOH rsc.org
5-bromo-N-cyclopropylthiophene-3-carboxamide Not Specified 7.2–7.5 d Not Specified Thiophene H-4, H-5 vulcanchem.com
6.5–7.0 br s Not Specified Amide NH vulcanchem.com
0.8–1.2 m Not Specified Cyclopropyl protons vulcanchem.com

Note: 'd' denotes a doublet, 's' a singlet, 'br s' a broad singlet, and 'm' a multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) provides further structural detail by identifying the carbon skeleton. The spectrum of this compound will exhibit distinct signals for the carbonyl carbon of the amide group and the four carbons of the thiophene ring. For the related 5-bromothiophene-3-carboxylic acid, the carbon signals in DMSO-d₆ are observed at δ 162.0 (C=O), 131.0, 128.3, 125.6, and 108.6 ppm (thiophene carbons). rsc.org The chemical shifts for this compound are expected to be in a similar range, with the carboxamide carbon appearing in the characteristic downfield region for carbonyl groups.

Table 2: ¹³C NMR Spectroscopic Data for 5-bromothiophene-3-carboxylic acid

Solvent Chemical Shift (δ) ppm Assignment Reference
DMSO-d₆ 162.0 C=O rsc.org
131.0 Thiophene C rsc.org
128.3 Thiophene C rsc.org
125.6 Thiophene C rsc.org
108.6 Thiophene C rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of this compound, offering characteristic fingerprints for its functional groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is particularly useful for identifying the functional groups present in this compound. The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, typically appearing in the region of 1680-1640 cm⁻¹. vscht.cz For 5-bromo-N-cyclopropylthiophene-3-carboxamide, this stretch is observed around 1680 cm⁻¹. vulcanchem.com Additionally, the N-H stretching vibrations of the primary amide (-CONH₂) will produce one or two bands in the range of 3400-3100 cm⁻¹. The N-H bending vibration is also characteristic, often seen around 1640-1550 cm⁻¹. vulcanchem.com The spectrum will also feature absorptions related to the C-H and C=C stretching of the thiophene ring.

Table 3: Characteristic IR Absorption Frequencies for Amide Functional Groups

Vibrational Mode Typical Frequency Range (cm⁻¹) Expected Frequency for this compound (cm⁻¹) Reference
Amide N-H Stretch 3400-3100 ~3350 and ~3180 (for primary amides)
Amide C=O Stretch (Amide I band) 1680-1630 ~1680 vulcanchem.com
Amide N-H Bend (Amide II band) 1640-1550 ~1550 vulcanchem.com

Mass Spectrometry Techniques

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, predicted mass spectrometry data provides expected mass-to-charge ratios (m/z) for various adducts that could be observed during analysis. These predictions are crucial for identifying the compound in complex mixtures and confirming its synthesis. The monoisotopic mass of the uncharged molecule is 204.9197 Da. uni.lu Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have also been calculated to aid in identification in ion mobility-mass spectrometry experiments. uni.lu

Detailed predicted data for various ionic species of this compound are available. uni.lu The protonated molecule, [M+H]⁺, is predicted to have an m/z of 205.92698. uni.lu Other common adducts include the sodium [M+Na]⁺, ammonium (B1175870) [M+NH₄]⁺, and potassium [M+K]⁺ ions. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ is also predicted. uni.lu While experimental mass spectra for the specific title compound are not widely published, the analysis of a closely related derivative, 5-Bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide, via electrospray ionization mass spectrometry (ESI-MS) showed a clear [M+H]⁺ peak, demonstrating the utility of the technique for this class of compounds. jst.go.jp

Table 1: Predicted Mass Spectrometry Data for this compound Adducts This table is interactive. You can sort and filter the data.

Adduct Type Predicted m/z Predicted CCS (Ų)
[M+H]⁺ 205.92698 127.1
[M+Na]⁺ 227.90892 128.1
[M+NH₄]⁺ 222.95352 132.4
[M+K]⁺ 243.88286 129.5
[M-H]⁻ 203.91242 127.4
[M]⁺ 204.91915 126.3
[M]⁻ 204.92025 126.3

Data sourced from PubChem. uni.lu

Solid-State Characterization

The solid-state properties of a molecule, including its crystal structure and intermolecular interactions, are critical for understanding its physical characteristics and behavior in materials science applications.

Single Crystal X-ray Diffraction Analysis

A thorough review of scientific literature indicates that a single-crystal X-ray diffraction structure for this compound has not been publicly reported. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Without such data, a definitive analysis of the compound's specific molecular conformation, bond lengths, and bond angles in the solid state is not possible.

For related compounds, such as methyl 2-bromothiophene-3-carboxylate, X-ray crystallography has confirmed the thiophene ring's planar geometry and the influence of substituents on crystal packing. Similarly, studies on derivatives like ethyl-4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have successfully used single-crystal X-ray analysis to elucidate their complex structures. researchgate.nettandfonline.com However, these findings cannot be directly extrapolated to determine the precise structure of this compound.

As a direct consequence of the absence of single-crystal X-ray diffraction data for this compound, a detailed experimental analysis of its molecular conformation is not available.

Similarly, without crystallographic data, a definitive description of the intermolecular interactions (such as hydrogen bonding or halogen bonding) and the crystal packing motif for this compound cannot be provided.

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Halogen Bonding Analysis

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive solid-state technique for investigating the local electronic environment of quadrupolar nuclei, such as the ⁷⁹Br and ⁸¹Br isotopes of bromine. sohag-univ.edu.eg It does not require a magnetic field and directly measures the interaction between the nuclear quadrupole moment and the local electric field gradient (EFG) at the nucleus. nih.gov This makes it an excellent tool for studying C-Br bonds and detecting the formation of halogen bonds. nih.gov

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species. Changes in the C-Br bond upon formation of a Br···N or Br···O halogen bond can be detected as shifts in the NQR frequency. nih.gov A systematic ⁷⁹Br and ⁸¹Br NQR study on a series of co-crystals featuring C–Br···N halogen bonds demonstrated that an increase in the bromine quadrupolar coupling constant correlates linearly with the halogen bond distance. nih.gov

A 1972 study measured the ⁷⁹Br NQR frequencies for a number of bromothiophene derivatives at 77 K. researchgate.net The research established a correlation between the observed frequencies and Hammett substituent constants, concluding that the inductive effect of substituents on the thiophene ring is a dominant factor. researchgate.net While this study provides a foundational understanding of NQR in bromothiophenes, the specific NQR frequency for this compound was not individually reported in the available literature. Therefore, no specific experimental NQR data for the title compound can be presented.

Electronic Spectroscopy

Electronic spectroscopy, particularly UV-Vis spectroscopy, is used to study the electronic transitions within a molecule. It provides information about the energy levels of molecular orbitals and is sensitive to conjugation. While UV-Vis spectroscopy is commonly employed to characterize thiophene-based materials, a specific experimental UV-Vis absorption spectrum for this compound is not available in the reviewed scientific literature. For reference, studies on polymers incorporating derivatives of 5-bromothiophene-3-carboxylic acid have utilized UV-Vis spectroscopy to determine properties like the optical bandgap. semanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic and heterocyclic compounds like this compound, the most significant transitions are typically π → π* and n → π* transitions.

The thiophene ring itself exhibits strong absorption in the UV region due to π → π* transitions. The positions and intensities of these absorption bands are highly sensitive to the nature and position of substituents on the ring. nii.ac.jp In this compound, the thiophene ring is substituted with a bromine atom at the 5-position and a carboxamide group (-CONH₂) at the 3-position. Both substituents influence the electronic distribution within the thiophene π-system.

The bromine atom, being a halogen, acts as a weak deactivating group through its inductive effect (-I) but also possesses a lone pair of electrons that can participate in resonance (+M effect), donating electron density to the ring. The carboxamide group is an electron-withdrawing group due to the carbonyl moiety. The interplay of these electronic effects modulates the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the wavelength of maximum absorption (λ_max).

Theoretical studies on substituted thiophenes have shown that electron-withdrawing substituents can cause a bathochromic (red) shift in the absorption spectrum. acs.orgresearchgate.net Specifically, computational analyses using methods like Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting the electronic absorption spectra and understanding the nature of the electronic transitions. mdpi.comfaccts.de For instance, studies on cyano-substituted thiophenes, which also feature an electron-withdrawing group, demonstrate that the position of substitution significantly impacts the excitation energies. acs.orgaip.org

While direct experimental UV-Vis spectral data for this compound is not extensively reported in the literature, theoretical calculations and data from analogous compounds provide valuable insights. Computational studies on similar thiophene sulfonamide derivatives have shown absorption maxima (λ_max) in the UV region, which are attributed to π → π* and n → π* transitions. mdpi.com The primary electronic transitions expected for this compound are summarized in the table below, based on theoretical predictions and data from structurally related molecules.

Transition TypeExpected Wavelength Range (nm)Description
π → π250 - 300This is the primary absorption band arising from the promotion of an electron from a π bonding orbital to a π antibonding orbital within the conjugated thiophene system. The presence of the bromine and carboxamide substituents is expected to shift this band compared to unsubstituted thiophene.
n → π> 300This transition involves the promotion of a non-bonding electron (from the oxygen or nitrogen of the carboxamide group, or the sulfur of the thiophene ring) to a π antibonding orbital. This transition is typically weaker than the π → π* transition.

Advanced Optical Spectroscopic Methods (e.g., Magnetic Circular Dichroism)

Magnetic Circular Dichroism (MCD) is a powerful spectroscopic technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field applied parallel to the light beam. MCD spectroscopy can reveal electronic transitions that are weak or hidden in conventional absorption spectra and provides detailed information about the electronic structure and symmetry of molecules. nih.gov

MCD spectra are particularly informative for paramagnetic species, but they can also be applied to diamagnetic molecules. The technique is sensitive to the Zeeman splitting of electronic states, which can provide insights into the nature of the ground and excited states. The application of MCD to halogenated thiophene derivatives like this compound is not widely documented in the literature. However, the principles of the technique and its application to other organic and organometallic systems can provide a framework for its potential use in characterizing this compound. rsc.org

For a molecule like this compound, MCD could potentially be used to:

Resolve Overlapping Transitions: Differentiate between closely spaced π → π* and n → π* transitions that might appear as a single broad band in the UV-Vis spectrum.

Probe Electronic State Symmetry: The sign and shape of MCD signals (A, B, and C terms) are directly related to the symmetry and angular momentum of the electronic states involved in a transition.

Investigate Substituent Effects: Systematically study how the bromo and carboxamide substituents perturb the electronic structure of the thiophene chromophore.

Given the lack of specific experimental MCD data for this compound, the following table outlines the potential information that could be derived from such a study, based on the theoretical underpinnings of the technique.

MCD Signal TypePotential Information for this compound
A-termAn A-term signal, which has a derivative shape, would indicate the presence of a degenerate excited state. This is less likely for a low-symmetry molecule like this compound.
B-termB-term signals, which have the same shape as the absorption band, arise from the magnetic field-induced mixing of electronic states. These are expected to be the dominant features in the MCD spectrum of a diamagnetic molecule like this. Analysis of B-terms can help in assigning the electronic transitions.
C-termC-term signals are temperature-dependent and arise from a degenerate ground state, which is characteristic of paramagnetic species. These would not be expected for the ground state of this compound.

Further theoretical and experimental work is required to fully elucidate the advanced spectroscopic properties of this compound.

Reactivity and Chemical Transformations of 5 Bromothiophene 3 Carboxamide

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C5 position of 5-Bromothiophene-3-carboxamide is susceptible to displacement by various nucleophiles, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds.

One of the most widely employed transformations is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction couples the bromothiophene with a variety of organoboron compounds, such as arylboronic acids or their esters, to form biaryl structures. researchgate.netjcu.edu.au The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups, making it a powerful tool in medicinal and materials chemistry. researchgate.net For instance, the coupling of bromothiophenes with arylboronic acids is a key step in synthesizing novel compounds with potential biological activities. nih.gov

The general scheme for a Suzuki coupling reaction involving a bromothiophene derivative is shown below:

Scheme 1: General Suzuki-Miyaura Cross-Coupling Reaction

(Image for illustrative purposes)

In this reaction, "Ar" represents an aryl or heteroaryl group from the boronic acid, and the palladium catalyst, often in conjunction with a phosphine ligand and a base, facilitates the carbon-carbon bond formation. beilstein-journals.org

Below is a table summarizing typical conditions for Suzuki reactions with bromothiophene derivatives.

Catalyst (mol%)LigandBaseSolventTemperature (°C)Time (h)Product TypeReference
Pd(PPh₃)₄ (5%)PPh₃K₃PO₄1,4-Dioxane/H₂O95305-Arylthiophene-sulfonamide researchgate.net
Pd(OAc)₂ (1%)NoneK₂CO₃DMA12023-Methyl-5-aryl-2-phenylthiophene beilstein-journals.org
Pd₂(dba)₃PCy₃CsFDioxane10016Aryl-alkylthiophene jcu.edu.au

Other important palladium-catalyzed reactions include Stille coupling (using organotin reagents) and Kumada coupling (using Grignard reagents), which also enable the functionalization of the C5 position. jcu.edu.au These reactions underscore the utility of the bromine atom as a versatile handle for introducing molecular complexity. Additionally, direct nucleophilic aromatic substitution (SNAr) can occur, particularly with strong nucleophiles, facilitated by the electron-withdrawing carboxamide group which helps to stabilize the intermediate Meisenheimer complex. uoanbar.edu.iqresearchgate.net

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is challenging due to the deactivating effects of both the bromo and carboxamide substituents. mnstate.edu The carboxamide group at the C3 position directs incoming electrophiles primarily to the C5 and C4 positions. Since the C5 position is occupied by bromine, any substitution is expected to occur at the C4 position. The bromine at C5 also directs electrophiles to the C4 position.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate. masterorganicchemistry.comlibretexts.org A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com

Scheme 2: General Mechanism of Electrophilic Aromatic Substitution

(Image for illustrative purposes)

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com However, the strongly deactivated nature of the this compound ring may require harsh reaction conditions, which can lead to low yields or decomposition.

A more controlled method for introducing substituents at the C4 position involves directed ortho-metalation. This strategy uses a directing group (in this case, the carboxamide) to guide a strong base (like n-butyllithium) to deprotonate the adjacent C4 position. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity. For example, quenching with N,N-dimethylformamide (DMF) would introduce a formyl group at the C4 position. mdpi.com

The table below outlines potential electrophilic substitution reactions and their expected outcomes.

Reaction TypeReagentsExpected ProductComments
BrominationBr₂, Acetic Acid4,5-Dibromothiophene-3-carboxamideThe reaction introduces a second bromine atom at the only available position (C4). mdpi.com
NitrationHNO₃, H₂SO₄5-Bromo-4-nitrothiophene-3-carboxamideRequires forcing conditions due to the deactivated ring.
Directed Lithiation1. n-BuLi, -78 °C 2. Electrophile (E⁺)5-Bromo-4-E-thiophene-3-carboxamideA highly regioselective method for functionalizing the C4 position.

Oxidation and Reduction Pathways

The thiophene ring and the carboxamide group in this compound can undergo both oxidation and reduction under specific conditions.

Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (thiophene 1-oxide) or a sulfone (thiophene 1,1-dioxide). researchgate.net These oxidations are typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The oxidation state of the sulfur significantly alters the electronic properties and reactivity of the ring, often transforming the aromatic thiophene into a reactive diene that can participate in cycloaddition reactions. researchgate.net

Reduction: Several reduction pathways are possible for this molecule. The carboxamide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). Alternatively, it can be partially reduced to an aldehyde. vanderbilt.edu

The bromine atom can be removed through catalytic hydrogenation (hydrodebromination) or by using reducing agents like zinc dust in acetic acid, which would yield thiophene-3-carboxamide (B1338676). orgsyn.org The complete reduction of the thiophene ring to form a thiolane (tetrahydrothiophene) derivative is also possible but requires more vigorous conditions, such as high-pressure hydrogenation over a noble metal catalyst. researchgate.net

The following table summarizes these potential transformations.

TransformationReagentsProduct
Oxidation
Ring Oxidationm-CPBAThis compound 1,1-dioxide
Reduction
Carboxamide to AmineLiAlH₄(5-Bromothiophen-3-yl)methanamine
HydrodebrominationH₂, Pd/C or Zn, Acetic AcidThiophene-3-carboxamide
Ring ReductionH₂, Raney NiTetrahydrothiophene-3-carboxamide

Functional Group Interconversions of the Carboxamide Moiety

The carboxamide group is a robust functional group that can be converted into several other important functionalities. These interconversions expand the synthetic utility of this compound as a chemical intermediate.

One of the most common transformations is the dehydration of the primary amide to a nitrile. This is typically accomplished using dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. vanderbilt.edu The resulting 5-bromothiophene-3-carbonitrile is a valuable intermediate itself, as the nitrile group can undergo further reactions, such as hydrolysis to a carboxylic acid or reduction to a primary amine.

Another key reaction is the hydrolysis of the carboxamide to the corresponding carboxylic acid, 5-bromothiophene-3-carboxylic acid. This can be achieved under either acidic or basic conditions, typically by heating with aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH).

Starting Functional GroupReagentsResulting Functional GroupProduct Name
CarboxamideP₂O₅ or SOCl₂Nitrile5-Bromothiophene-3-carbonitrile
CarboxamideH₃O⁺, Δ or NaOH, H₂O, ΔCarboxylic Acid5-Bromothiophene-3-carboxylic acid
CarboxamideLiAlH₄, then H₂OAmine(5-Bromothiophen-3-yl)methanamine

Synthetic Applications as a Building Block for Advanced Organic Structures

The diverse reactivity of this compound makes it a valuable building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Thiophene derivatives are known to possess a wide range of pharmacological properties, and this compound serves as a key scaffold for creating new therapeutic agents. mdpi.com

The ability to perform selective cross-coupling reactions at the C5 position allows for the construction of elaborate molecular architectures. For example, by using Suzuki or Stille coupling, complex aryl or heteroaryl groups can be appended to the thiophene ring. jcu.edu.au These reactions are fundamental in creating conjugated systems used in organic electronics or in synthesizing drug candidates that require a biaryl core structure. nih.govmdpi.com

Furthermore, the carboxamide group can be modified or used as a directing group to introduce further functionality on the thiophene ring. For instance, after a cross-coupling reaction at the C5 position, the carboxamide could be hydrolyzed to a carboxylic acid, which can then be used for further derivatization, such as esterification or amide bond formation with other molecules. This step-wise functionalization provides a high degree of control over the final molecular structure.

An example of its application is in the synthesis of substituted 2,3'-bithiophene systems or other heterocyclic structures, where the thiophene core is a central component. mdpi.com The combination of a reactive bromine handle and a modifiable carboxamide group in a single molecule provides a powerful platform for combinatorial chemistry and the development of new chemical entities.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to probe the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost. DFT calculations for 5-Bromothiophene-3-carboxamide would enable a detailed understanding of its fundamental chemical nature.

Geometric optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Using DFT methods, such as the B3LYP functional with an appropriate basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of this compound can be calculated. researchgate.net This process yields key structural parameters.

While specific DFT studies providing optimized bond lengths and angles for this compound are not detailed in the available literature, such calculations are standard. For structurally related thiophene (B33073) derivatives, DFT has been successfully used to predict geometries that correlate well with experimental data where available. nih.gov The analysis of the electronic structure provides information on the distribution of electron density across the molecule, which is fundamental to understanding its chemical behavior.

Table 1: Representative Geometric Parameters for Thiophene Derivatives (Illustrative) This table illustrates typical parameters obtained from DFT calculations for thiophene-based molecules. Specific values for this compound require a dedicated computational study.

ParameterTypical BondExpected Value Range (Å or °)
Bond LengthC-S1.71 - 1.76
Bond LengthC=C1.36 - 1.38
Bond LengthC-Br~1.90
Bond AngleC-S-C~91-93
Bond AngleS-C-C~111-115

DFT calculations are widely employed to predict spectroscopic data, which can aid in the structural elucidation and characterization of compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for predicting nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). rsc.orgnih.govmdpi.com Although specific predicted NMR data for this compound are not published, this computational technique provides valuable insights for assigning signals in experimentally obtained spectra. uni-bonn.de

Vibrational Frequencies: Theoretical calculations can compute the vibrational modes of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. uit.no DFT methods can predict these frequencies with good accuracy, though a scaling factor is often applied to better match experimental results. scispace.comnih.gov Analysis of the potential energy distribution (PED) allows for the precise assignment of each calculated frequency to specific molecular motions, such as stretching or bending of particular bonds. scispace.com A computational study on 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene illustrates the application of these methods to a related structure. researchgate.net

Table 2: Illustrative Vibrational Mode Assignments for a Thiophene Ring This table provides examples of vibrational modes. Specific frequencies for this compound would need to be determined by a dedicated DFT study.

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
C=O Stretch1650 - 1700Stretching of the amide carbonyl group
N-H Stretch3100 - 3500Stretching of the amide N-H bonds
C-H Aromatic Stretch3000 - 3100Stretching of C-H bonds on the thiophene ring
C=C Ring Stretch1400 - 1500Stretching of carbon-carbon double bonds in the ring
C-Br Stretch500 - 650Stretching of the carbon-bromine bond

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. e3s-conferences.orgnih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov For thiophene derivatives, the π-electron cloud is typically distributed across the thiophene and adjacent phenyl rings in both the HOMO and LUMO. mdpi.com While precise energy values for this compound are not available, DFT studies on similar bromothiophene compounds have shown that the isodensity of these orbitals is mainly located on the thiophene ring and any attached aromatic systems. researchgate.net

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors calculated from the energies of the frontier orbitals. nih.gov These global reactivity descriptors offer a quantitative measure of a molecule's stability and reaction tendencies.

Chemical Potential (μ) and Electronegativity (χ): Chemical potential measures the tendency of electrons to escape from a system. Electronegativity is the negative of the chemical potential.

Chemical Hardness (η): This descriptor quantifies the resistance of a molecule to change its electron distribution or undergo intramolecular charge transfer. researchgate.net It is calculated from the ionization potential (I) and electron affinity (A), which can be approximated by the HOMO and LUMO energies, respectively. nih.gov

Electrophilicity Index (ω): This index measures the energy stabilization when a system acquires additional electronic charge from the environment. nih.govresearchgate.net It has become a powerful tool for studying the reactivity of organic molecules in polar reactions. nih.gov

Table 3: Key Global Reactivity Descriptors and Their Formulas

DescriptorFormulaSignificance
Ionization Potential (I)≈ -EHOMOEnergy required to remove an electron
Electron Affinity (A)≈ -ELUMOEnergy released when an electron is added
Chemical Hardness (η)(I - A) / 2Measure of resistance to charge transfer
Chemical Potential (μ)- (I + A) / 2Electron escaping tendency
Electrophilicity Index (ω)μ² / (2η)Global electrophilic nature of the molecule

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. springernature.com An MD simulation provides detailed information on the conformational changes and dynamic behavior of a molecule in a simulated environment, such as in a solvent or bound to a biological target like a protein. nih.govnih.govthaiscience.info

For this compound, MD simulations could be employed to understand its conformational flexibility, interactions with solvent molecules, and stability when bound to a protein's active site. Such studies are crucial in drug design to assess how a ligand adapts to its binding pocket and the stability of the resulting complex. At present, specific MD simulation studies focused on the dynamic behavior of this compound are not found in the surveyed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In a 3D-QSAR study, the biological activity is correlated with the three-dimensional properties of the molecules, such as steric and electrostatic fields.

While various thiophene carboxamide derivatives have been evaluated in QSAR studies to guide the design of new compounds with enhanced biological activities, no specific QSAR models that include this compound have been identified in the literature. researchgate.netmdpi.com Developing a QSAR model would require a dataset of structurally related compounds with measured biological activity against a specific target. Such a model could then be used to predict the activity of this compound and guide the synthesis of more potent analogs.

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design have become indispensable tools in modern drug discovery, enabling the rapid and cost-effective evaluation of large chemical libraries. These computational approaches play a crucial role in identifying and optimizing lead compounds by predicting their binding affinities to biological targets and their pharmacokinetic profiles. For derivatives of this compound, these methods are instrumental in exploring their therapeutic potential.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode and affinity of a small molecule ligand, such as a this compound derivative, to the active site of a target protein.

While specific molecular docking studies exclusively focused on this compound are not extensively detailed in the public domain, the principles of such studies can be inferred from research on structurally related thiophene derivatives. These studies typically involve preparing the 3D structure of the ligand and the target protein, followed by the use of docking software to explore possible binding conformations. The results are then scored based on the predicted binding energy, with lower energies indicating a more favorable interaction.

For instance, docking studies on other thiophene derivatives have been conducted against various protein targets, including enzymes and receptors implicated in diseases like cancer and bacterial infections. researchgate.netgyanvihar.orgmdpi.com These studies have demonstrated that the thiophene scaffold can effectively interact with amino acid residues in the binding pockets of these proteins through hydrogen bonds, hydrophobic interactions, and halogen bonds (where the bromine atom of this compound could play a significant role).

A hypothetical molecular docking study of a this compound derivative against a protein kinase, a common drug target, might reveal key interactions. The carboxamide group could act as a hydrogen bond donor and acceptor, while the thiophene ring could engage in π-stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine. The bromine atom could form halogen bonds, which are increasingly recognized as important for ligand-protein binding.

The following table illustrates the type of data that would be generated from such a molecular docking study, showing the binding energies and key interacting residues for a series of hypothetical this compound derivatives against a target protein.

Compound IDBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
5-BT-carboxamide-01-8.5Lys78, Asp184Hydrogen Bond
5-BT-carboxamide-02-9.2Phe183, Leu132π-Stacking, Hydrophobic
5-BT-carboxamide-03-9.8Tyr130, Val82Halogen Bond, Hydrophobic

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development to ensure that a potential drug candidate has favorable pharmacokinetic and safety profiles. In silico ADMET prediction models are widely used in the early stages of drug discovery to filter out compounds that are likely to fail later on.

For this compound and its derivatives, various computational tools can be employed to predict their ADMET properties. These tools use quantitative structure-property relationship (QSPR) models based on large datasets of experimentally determined ADMET data.

Absorption: Predictions for intestinal absorption are often based on physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, in line with Lipinski's rule of five. Thiophene derivatives are generally reported to have good intestinal absorption. ajol.info

Distribution: Key parameters include plasma protein binding and blood-brain barrier (BBB) permeability. The predicted logBB value can indicate whether a compound is likely to penetrate the central nervous system. For many thiophene derivatives, moderate to low BBB penetration is often predicted. ajol.info

Metabolism: In silico models can predict the likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6), which are crucial for drug metabolism. This helps in anticipating potential drug-drug interactions.

Excretion: Predictions in this category often relate to renal clearance.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. For many novel thiophene-based compounds, a lack of predicted AMES toxicity is a positive indicator. elsevierpure.com

The table below presents a hypothetical ADMET profile for a this compound derivative as would be generated by predictive software.

ADMET PropertyPredicted Value/ClassificationInterpretation
Human Intestinal Absorption> 90%High
Blood-Brain Barrier (logBB)< -1.0Low penetration
CYP2D6 InhibitorNoLow risk of drug-drug interactions
AMES ToxicityNegativeNon-mutagenic
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including optical data storage and signal processing. Organic molecules with extended π-conjugated systems and strong electron donor-acceptor groups often exhibit significant NLO properties.

The thiophene ring is a well-known component in the design of NLO chromophores due to its electron-rich nature and its ability to facilitate π-electron delocalization. worldscientific.comrsc.org The structure of this compound, featuring a thiophene ring (a π-system), a carboxamide group (an electron-withdrawing group), and a bromine atom (which can also influence electronic properties), suggests potential for NLO activity.

Theoretical investigations into the NLO properties of such compounds are typically carried out using quantum chemical calculations, such as Density Functional Theory (DFT). These calculations can predict key NLO parameters, including the first hyperpolarizability (β), which is a measure of the second-order NLO response.

Studies on various thiophene derivatives have shown that the magnitude of the NLO response can be tuned by modifying the substituents on the thiophene ring. nih.govnih.gov For instance, the introduction of strong electron-donating and electron-accepting groups at opposite ends of the conjugated system can significantly enhance the hyperpolarizability.

A hypothetical summary of calculated NLO properties for this compound and a related derivative is presented in the table below. The values for hyperpolarizability are often compared to a standard reference like urea (B33335).

CompoundDipole Moment (Debye)Average Polarizability (α)First Hyperpolarizability (β) (esu)
This compound3.515.2 x 10⁻²⁴8.9 x 10⁻³⁰
5-(N,N-dimethylamino)thiophene-3-carboxamide6.818.9 x 10⁻²⁴25.4 x 10⁻³⁰

These theoretical studies are crucial for guiding the synthesis of new materials with enhanced NLO properties for various technological applications. nih.gov

Pharmacological and Biological Research Applications

Assessment of Antimicrobial Activities

Derivatives of 5-Bromothiophene-3-carboxamide have demonstrated notable potential as antimicrobial agents, with studies exploring their efficacy against a variety of bacterial, fungal, and viral pathogens.

The antibacterial properties of thiophene (B33073) carboxamide derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. A new class of molecules derived from 5-bromothiophene-2-carboxylic acid demonstrated promising in vitro antibacterial activity. nih.gov Specifically, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate, an analog, showed outstanding action against extensively drug-resistant (XDR) Salmonella Typhi with a minimum inhibitory concentration (MIC) value of 3.125 mg/mL. nih.gov

Further research into other thiophene derivatives has highlighted their bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli. consensus.appnih.gov Certain thiophene derivatives exhibited MIC50 values between 16 and 32 mg/L for colistin-resistant A. baumannii and between 8 and 32 mg/L for colistin-resistant E. coli. nih.gov These findings suggest that the thiophene core is a valuable scaffold for developing novel antibiotics to combat drug-resistant bacterial strains. The antibacterial action is often attributed to the combined presence of the thiophene ring, an amide group, and other specific structural moieties that can interact with bacterial targets. nih.gov

Table 1: Antibacterial Activity of Thiophene Carboxamide Derivatives

Compound/Derivative Bacterial Strain Activity (MIC/MIC50) Reference
2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate XDR Salmonella Typhi 3.125 mg/mL (MIC) nih.gov
Thiophene Derivative 4 Colistin-Resistant A. baumannii 16 mg/L (MIC50) nih.gov
Thiophene Derivative 5 Colistin-Resistant A. baumannii 16 mg/L (MIC50) nih.gov
Thiophene Derivative 8 Colistin-Resistant A. baumannii 32 mg/L (MIC50) nih.gov
Thiophene Derivative 4 Colistin-Resistant E. coli 8 mg/L (MIC50) nih.gov
Thiophene Derivative 5 Colistin-Resistant E. coli 32 mg/L (MIC50) nih.gov
Thiophene Derivative 8 Colistin-Resistant E. coli 32 mg/L (MIC50) nih.gov

The investigation of thiophene carboxamides has extended to their potential against fungal and viral pathogens. A series of novel thiophene/furan-1,3,4-oxadiazole carboxamide derivatives were designed and synthesized as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov Several of these compounds demonstrated significant in vitro antifungal activity against a panel of seven phytopathogenic fungi. Notably, compounds 4g and 4i showed remarkable activity against Sclerotinia sclerotiorum, with EC50 values of 1.1 mg/L and 0.140 ± 0.034 mg/L, respectively. The latter was found to be superior to the commercial fungicide boscalid. nih.gov

In the realm of antiviral research, thiophene derivatives have emerged as potent entry inhibitors of the Ebola virus (EBOV). nih.govacs.org Through phenotypic screening, a thiophene scaffold was identified with antiviral activity in the micromolar range. Further synthesis and testing of derivatives led to the discovery of compounds with significant inhibitory effects. For instance, thiophene derivatives 53 and 57 were identified as promising candidates. acs.org Additionally, heterocyclic carboxamide derivatives with a halogenated thiophene ring have been shown to possess anti-norovirus activity, with some analogs exhibiting EC50 values in the low micromolar range. jst.go.jp

Table 2: Antifungal and Antiviral Activity of Thiophene Carboxamide Derivatives

Compound/Derivative Pathogen Activity (EC50) Reference
Thiophene/furan-1,3,4-oxadiazole carboxamide 4g Sclerotinia sclerotiorum 1.1 mg/L nih.gov
Thiophene/furan-1,3,4-oxadiazole carboxamide 4i Sclerotinia sclerotiorum 0.140 ± 0.034 mg/L nih.gov
3,5-di-chloro-thiophene analog 2k Norovirus 6.6 µM jst.go.jp
Thiophene derivative 57 Ebola Virus 0.19 µM nih.gov

Anticancer Activity and Cytotoxicity Studies

The thiophene carboxamide scaffold is a prominent feature in the design of novel anticancer agents. A multitude of studies have reported the synthesis and cytotoxic evaluation of these derivatives against a wide array of human cancer cell lines.

One study detailed the synthesis of four novel compounds with a thiophene carboxamide core, which were tested against melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) cell lines. nih.gov The derivative designated as MB-D2 was found to be the most effective against A375 melanoma cells, significantly reducing cell viability at concentrations of 100 µM (11.74% ± 6.061) and 75 µM (31.96% ± 5.1). nih.gov This compound also exhibited the highest activity against the MCF-7 cell line. nih.gov

Another investigation focused on thiophene carboxamide derivatives as biomimetics of Combretastatin A-4 (CA-4). These compounds showed significant antiproliferative properties against the Hep3B cancer cell line, with compounds 2b , 2d , and 2e being the most active, displaying IC50 values of 5.46, 8.85, and 12.58 µM, respectively. nih.gov

Furthermore, a series of symmetrical trisubstituted thiophene-3-carboxamide (B1338676) selenide (B1212193) derivatives were developed and evaluated for their antiproliferative potential. nih.gov Compound 16e from this series was identified as the most potent, with an IC50 value of 3.20 ± 0.12 μM in the HCT116 cell line and also showed promising cytotoxicity in other cancer cell lines. nih.gov

Table 3: Cytotoxicity of Thiophene Carboxamide Derivatives Against Various Cancer Cell Lines

Compound/Derivative Cancer Cell Line Activity (IC50/Cell Viability) Reference
MB-D2 A375 (Melanoma) 11.74% ± 6.061 viability at 100 µM nih.gov
MB-D2 HT-29 (Colorectal) 30.6% ± 18.4 viability at 100 µM nih.gov
MB-D4 HT-29 (Colorectal) 51% ± 23.2 viability at 75 µM nih.gov
MB-D2 MCF-7 (Breast) 38.93% ± 8.19 viability at 100 µM nih.gov
2b Hep3B (Hepatocellular Carcinoma) 5.46 µM (IC50) nih.gov
2d Hep3B (Hepatocellular Carcinoma) 8.85 µM (IC50) nih.gov
2e Hep3B (Hepatocellular Carcinoma) 12.58 µM (IC50) nih.gov
16e HCT116 (Colon) 3.20 ± 0.12 µM (IC50) nih.gov
16e A549 (Lung) < 9 µM (IC50) nih.gov
16e MCF-7 (Breast) < 9 µM (IC50) nih.gov
16e SK-MEL-28 (Melanoma) < 9 µM (IC50) nih.gov

Anti-inflammatory and Immunomodulatory Effects

Thiophene-based compounds are recognized as privileged structures in the development of new anti-inflammatory agents. nih.gov Research has shown that derivatives of thiophene can modulate key inflammatory pathways. For instance, a methoxy-substituted thiophene derivative was found to negatively regulate the expression of pro-inflammatory cytokines TNF-α and IL-8 in LPS-induced THP-1 monocytes. nih.gov This compound also inhibited the activation of ERK, p38, and NF-ĸB at a concentration of 10 µM. nih.gov

Another approach to evaluating anti-inflammatory potential is through in-vitro assays that measure the inhibition of protein denaturation, a known cause of inflammation. A study on a series of 2-substituted benzylidine imino-3-(3-chloro-4-fluorophenyl)-carboxamido-4,5-trimethylene thiophenes found that certain derivatives with chloro functional groups demonstrated significant inhibition of bovine serum albumin denaturation, indicating in-vitro anti-inflammatory activity. cabidigitallibrary.org

Enzyme Inhibition Studies

The thiophene carboxamide scaffold has been effectively utilized to design inhibitors for various enzymes implicated in disease, with a particular focus on kinases.

Thiophene carboxamide derivatives have been identified as inhibitors of IκB kinase β (IKK-β), a key enzyme in the NF-κB signaling pathway which is central to the inflammatory response. google.comnih.gov A patent application disclosed a group of thiophene carboxamide derivatives with desirable pharmacological activity profiles as IKK-2 (IKK-β) inhibitors. google.com The inhibition of IKK-β by such compounds can block the activation of NF-κB, which is beneficial in the treatment of inflammatory diseases. google.comnih.gov

Beyond IKK-β, derivatives of thiophene-3-carboxamide have shown inhibitory activity against other important kinases. A series of novel thiophene-3-carboxamide derivatives were reported as potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, with one compound exhibiting an IC50 value of 191.1 nM. nih.gov Additionally, trisubstituted thiophene-3-carboxamide selenide derivatives have been developed as novel Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, with one compound showing an impressive IC50 value of 94.44 ± 2.22 nM. nih.gov

Table 4: Kinase Inhibitory Activity of Thiophene Carboxamide Derivatives

Compound/Derivative Target Kinase Activity (IC50) Reference
Thiophene-3-carboxamide derivative 14d VEGFR-2 191.1 nM nih.gov
Trisubstituted thiophene-3-carboxamide selenide 16e EGFR 94.44 ± 2.22 nM nih.gov

Other Enzymatic Targets (e.g., Alkaline Phosphatase, Urease)

While the thiophene carboxamide scaffold has been evaluated against numerous enzymes, specific research into the direct inhibitory action of this compound on alkaline phosphatase is not extensively documented in the available literature. However, its derivatives have shown significant activity against other enzymatic targets, notably urease.

Urease Inhibition:

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. nih.gov The inhibition of this enzyme is a key therapeutic strategy. nih.govacs.org Studies on morpholine-thiophene hybrid thiosemicarbazones have demonstrated that the presence of an electron-withdrawing group, such as bromine, at the 5-position of the thiophene ring results in remarkable urease inhibition. frontiersin.org A compound in this series featuring a 5-bromo-substituted thiophene ring (compound 5h ) exhibited a half-maximal inhibitory concentration (IC₅₀) of 3.98 ± 2.2 µM. frontiersin.org This highlights the potential of the 5-bromothiophene moiety as a core structure for developing potent urease inhibitors. frontiersin.orgresearchgate.net

CompoundSubstituent at 5-Position of Thiophene RingUrease Inhibition IC₅₀ (µM)Reference
5gChloro3.80 ± 1.9 frontiersin.org
5hBromo3.98 ± 2.2 frontiersin.org
5iNitro3.90 ± 2.7 frontiersin.org
Thiourea (Standard)N/A22.31 ± 0.03 frontiersin.org

Receptor Binding and Modulation Investigations

The structural characteristics of thiophene carboxamides make them suitable candidates for interacting with various biological receptors, particularly protein kinases. mdpi.comnih.gov The planar nature of the thiophene ring facilitates binding within receptor pockets. mdpi.comnih.gov Derivatives of this scaffold have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in angiogenesis. nih.gov For example, members of the PAN-90806 family, which are built around a thiophene carboxamide core, were identified as powerful VEGFR-2 inhibitors. nih.gov Theoretical docking studies have also been employed to investigate the interaction of thiophene derivatives with other receptors, such as the breast cancer type 1 susceptibility protein (BRCA-1), indicating potential binding dependencies on the compound's chemical characteristics. ccij-online.org

Mechanistic Elucidation of Biological Action

Understanding the mechanism of action is crucial for drug development. For derivatives of this compound, research has focused on identifying specific molecular targets and their subsequent impact on biological pathways, primarily in the context of anticancer activity.

A variety of molecular targets have been identified for thiophene-based carboxamide derivatives. researchgate.net These compounds are recognized as attractive candidates for targeting cancer-related proteins like kinases and modulators of apoptosis. mdpi.comnih.gov

Identified targets include:

Protein Kinases: This is a broad category of targets for thiophene derivatives. researchgate.net Specific examples include VEGFR-2 and c-Jun N-terminal kinase (JNK). nih.govnih.gov

Tubulin: Certain thiophene derivatives act as tubulin polymerization destabilizers, which disrupts microtubule formation and leads to mitotic arrest in cancer cells. nih.gov

Apoptosis-Related Proteins: Some 2-bromo-5-substituted thiophenes have been shown to induce apoptosis through the activation of caspases (caspase-3/8/9) and the suppression of the anti-apoptotic protein Bcl-2. nih.gov

Mitochondrial Complex I: Inhibition of this complex in the electron transport chain has been identified as a mechanism for antiproliferative effects. nih.gov

RhoA/ROCK Pathway: Benzo[b]thiophene-3-carboxylic acid derivatives have been found to inhibit this pathway, which is involved in cellular processes that promote tumor growth and metastasis. nih.govresearchgate.net

By engaging with the targets listed above, this compound derivatives can modulate several critical cellular pathways. The inhibition of tubulin polymerization, for instance, directly leads to cell cycle arrest, typically at the G2/M phase. nih.gov The activation of caspases and suppression of Bcl-2 funnels the cell into the intrinsic apoptotic pathway. nih.gov Targeting the RhoA/ROCK pathway can significantly inhibit cancer cell proliferation, migration, and invasion. nih.govresearchgate.net Furthermore, inhibition of JNK provides a therapeutic avenue for disorders where this kinase is excessively up-regulated, such as inflammation and neurodegeneration. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of a lead compound. For the this compound scaffold, several key structural features have been identified as critical for its bioactivity.

A crucial finding is the importance of the carboxamide group's position. For JNK1 inhibition, a thiophene derivative with the carboxamide at the 3-position was active, whereas an analogue with the carboxamide at the 5-position was completely inactive. nih.gov This highlights the specific spatial arrangement required for interaction with the target. Similarly, studies on benzo[b]thiophene derivatives confirmed that a carboxamide group at the C-3 position enhanced antiproliferative activity against breast cancer cells. nih.govresearchgate.net

The substitution at the 5-position of the thiophene ring is also a key determinant of activity. For urease inhibition, the presence of electron-withdrawing groups like bromo (Br) or nitro (NO₂) at this position significantly enhances inhibitory potency compared to the standard inhibitor, thiourea. frontiersin.org

Structural FeatureEffect on BioactivityTarget/ActivityReference
Carboxamide at 3-positionEssential for activityJNK1 Inhibition nih.gov
Carboxamide at 5-positionLoss of activityJNK1 Inhibition nih.gov
Unsubstituted 4 and 5-positionsOptimal for activityJNK1 Inhibition nih.gov
Electron-withdrawing group (e.g., Br) at 5-positionEnhanced inhibitory potencyUrease Inhibition frontiersin.org

In Vitro and In Vivo Biological Evaluation

The biological potential of compounds derived from the this compound scaffold has been extensively evaluated through a variety of in vitro assays. These studies have confirmed the antiproliferative, enzyme inhibitory, and spasmolytic activities of these derivatives.

In vitro studies have demonstrated the cytotoxic effects of novel thiophene carboxamide compounds against several human cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7). mdpi.comcitedrive.com The evaluation often includes assays to confirm the mechanism, such as caspase-3/7 activation for apoptosis and mitochondrial membrane potential assays. mdpi.comcitedrive.combohrium.com For instance, one derivative, MB-D2, proved to be highly cytotoxic and selective against A375 cancer cells, inducing apoptosis and mitochondrial depolarization. citedrive.combohrium.com

Derivative ClassBiological Target/AssayCell Line / EnzymeKey Findings (IC₅₀ / EC₅₀)Reference
Thiophene Carboxamide (MB-D2)AntiproliferativeMCF-7 (Breast Cancer)38.93% cell viability at 100 µM mdpi.com
Thiophene Carboxamide (MB-D2)Apoptosis InductionA375 (Melanoma)Effective caspase 3/7 activation citedrive.combohrium.com
Morpholine-Thiophene Hybrid Thiosemicarbazone (5h)Urease InhibitionJack Bean UreaseIC₅₀ = 3.98 ± 2.2 µM frontiersin.org
Phenethyl 5-arylthiophene-2-carboxylate (10d)Spasmolytic ActivityIsolated Rat DuodenumEC₅₀ = 1.26 µM nih.gov

While extensive in vivo data for this compound itself is limited, related thiophene carboxamide analogs have undergone in vivo evaluation. For example, the mitochondrial complex I inhibitor JCI-20679, a thiophene carboxamide analog, has demonstrated antiproliferative effects in both in vitro and in vivo models. nih.gov Similarly, cyclohepta[b]thiophenes have been subject to in vivo anticancer evaluation. bohrium.com These studies support the therapeutic potential of the broader class of thiophene carboxamides in living systems.

Applications in Materials Science and Advanced Technologies

Utilization in Organic Electronics

Conductive Polymers and Semiconductors

No studies were identified that describe the polymerization of 5-Bromothiophene-3-carboxamide or an assessment of its properties as a standalone organic semiconductor. Research in this area tends to focus on other thiophene (B33073) derivatives.

Role in Biosensors and Chemosensors Development

The development of chemosensors often utilizes thiophene-containing compounds due to their electronic and photophysical properties. However, there is no specific literature detailing the design, synthesis, or application of a sensor based on the this compound scaffold for the detection of any analyte.

Potential in Corrosion Inhibition Technologies

Thiophene derivatives have been investigated as corrosion inhibitors for various metals due to the presence of the sulfur heteroatom which can coordinate to metal surfaces. researchgate.netnih.govarabjchem.org Despite this general trend, no specific studies measuring the corrosion inhibition efficiency or mechanism of this compound have been found. Research in this area focuses on other functionalized thiophenes. researchgate.netnih.govarabjchem.org

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis and purification of 5-Bromothiophene-3-carboxamide. Due to the compound's polarity, reverse-phase HPLC (RP-HPLC) is the most appropriate mode of separation. In this method, a nonpolar stationary phase is used in conjunction with a polar mobile phase.

While specific application notes for this compound are not prevalent, suitable methodologies can be inferred from the analysis of structurally similar compounds, such as 5-Bromothiophene-2-carbaldehyde. sielc.com For a compound like this compound, a C18 column would provide effective separation. The mobile phase would typically consist of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous component, often with an acid modifier such as formic acid or phosphoric acid to ensure good peak shape and resolution. sielc.com Detection is commonly achieved using a UV detector, as the thiophene (B33073) ring system possesses a chromophore that absorbs in the UV region.

This HPLC method is scalable and can be adapted for preparative separation to isolate the compound from reaction mixtures and remove impurities. sielc.com For faster analysis times, Ultra-High-Performance Liquid Chromatography (UPLC) systems with smaller particle size columns (e.g., <3 µm) can be utilized. sielc.com

Table 1: Proposed HPLC Parameters for this compound Analysis
ParameterConditionRationale/Reference
ModeReverse-Phase (RP-HPLC)Suitable for moderately polar organic compounds.
Stationary PhaseC18 (Octadecylsilyl silica (B1680970) gel)Standard choice for RP-HPLC, offering good retention and selectivity.
Mobile PhaseAcetonitrile and Water with 0.1% Formic AcidCommon eluent system providing good separation. Formic acid improves peak shape and is MS-compatible. sielc.com
DetectionUV Absorbance (e.g., 254 nm)The thiophene ring is a UV-active chromophore.
Flow Rate1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an essential, rapid, and cost-effective technique for monitoring the progress of chemical reactions involving this compound. It is widely used to track the consumption of starting materials and the formation of products during synthesis. rsc.org

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, most commonly silica gel. The plate is then developed in a chamber containing an appropriate mobile phase, which is typically a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate). The polarity of the mobile phase is optimized to achieve a good separation between the reactant, product, and any byproducts.

For thiophene derivatives, silica gel plates coated with a fluorescent indicator (e.g., PF₂₅₄) are often used. nih.gov After development, the separated spots can be visualized under a UV lamp (at 254 nm or 365 nm), where UV-active compounds appear as dark spots against a fluorescent background. nih.gov The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component to identify them. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

Table 2: Example TLC Systems for Monitoring Reactions of Related Thiophene Derivatives
Stationary PhaseMobile Phase (Eluent)VisualizationApplication/Reference
Silica Gel PF₂₅₄Ethyl Acetate / Hexane (e.g., 8:2 ratio)UV Lamp (254 nm)Monitoring the synthesis of thiophene carboxamide scaffolds. nih.gov
Silica Gel (60 Å, PF₂₅₄)Not specified, optimized per reactionUV Lamp (254 nm to 365 nm)Confirming completion of reactions involving 5-bromothiophene-2-carboxylic acid derivatives. nih.gov

Other Chromatographic and Electrophoretic Techniques

Beyond HPLC and TLC, other advanced analytical methods can be employed for the detailed characterization of this compound.

Gas Chromatography (GC) : Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. While the carboxamide group may require derivatization to increase volatility, GC-MS is highly effective for identifying and quantifying brominated organic compounds and related impurities. nih.gov For sulfur-containing molecules like thiophenes, a highly selective detector such as a Sulfur Chemiluminescence Detector (SCD) can be used. This detector offers exceptional sensitivity and selectivity for sulfur compounds, allowing for trace-level detection of thiophene-based impurities even in complex matrices. shimadzu.com

Capillary Electrophoresis (CE) : Capillary Electrophoresis is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov CE offers advantages such as extremely high resolution, short analysis times, and minimal sample consumption. Techniques like Capillary Zone Electrophoresis (CZE) would be suitable for analyzing this compound, particularly if it is ionized in the buffer solution. The versatility of CE makes it a powerful tool in pharmaceutical analysis for purity assessment and the separation of closely related analogues. nih.gov

Future Research Directions and Translational Potential

Design and Synthesis of Novel Analogs with Enhanced Efficacy

The core structure of 5-Bromothiophene-3-carboxamide is ripe for modification to generate novel analogs with potentially superior efficacy for various applications. The bromine atom at the 5-position is a particularly attractive site for synthetic elaboration, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govresearchgate.net This allows for the introduction of a diverse range of aryl or heteroaryl substituents, which can significantly modulate the molecule's biological activity and material properties.

Further modifications could target the carboxamide group. For instance, N-alkylation or N-arylation can alter the compound's lipophilicity and hydrogen-bonding capabilities, which are critical for drug-receptor interactions. mdpi.com Additionally, the amide can be used as a handle to link the scaffold to other pharmacophores or functional moieties, creating hybrid molecules with dual-action mechanisms or targeted delivery capabilities.

Strategies for Analog Synthesis:

Suzuki-Miyaura Cross-Coupling: Reacting this compound with various arylboronic acids can yield a library of 5-arylthiophene-3-carboxamide derivatives. nih.gov

Amide Bond Formation: The parent compound, 5-bromothiophene-3-carboxylic acid, can be coupled with a wide array of amines using standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) to generate diverse amide analogs. nih.govmdpi.com

Gewald Reaction: For more complex, substituted thiophene (B33073) analogs, multi-component reactions like the Gewald synthesis offer an efficient route to highly functionalized thiophene-3-carboxamide (B1338676) scaffolds. nih.gov

These synthetic strategies enable the systematic exploration of the chemical space around the this compound core, facilitating the development of structure-activity relationships (SAR) to guide the design of next-generation compounds.

Exploration of New Therapeutic Applications

Thiophene carboxamide derivatives have demonstrated a wide spectrum of biological activities, suggesting that analogs of this compound could be promising candidates for various therapeutic areas. nih.gov The existing literature on related compounds provides a roadmap for future investigations.

Table 1: Potential Therapeutic Applications for this compound Derivatives

Therapeutic Area Rationale Based on Related Compounds Key Findings in Analogs
Oncology Thiophene carboxamides have shown potent antiproliferative effects against various cancer cell lines, including liver, breast, and colon cancer. mdpi.comnih.govnih.gov Certain derivatives act as EGFR kinase inhibitors or biomimetics of tubulin inhibitors like Combretastatin A-4. nih.govnajah.edu
Infectious Diseases Heterocyclic carboxamides, including thiophene-based structures, have been identified as having significant antiviral (e.g., anti-norovirus) and antiprotozoal (e.g., antileishmanial) activity. jst.go.jpdur.ac.uk Analogs have been shown to be bioactivated by nitroreductases in Leishmania, indicating a specific mechanism of action. dur.ac.uk

| Spasmolytic Activity | Derivatives of 5-bromothiophene-2-carboxylic acid have exhibited excellent spasmolytic effects by relaxing high-K+ induced contractions in smooth muscle tissue. nih.gov | Specific esters of 5-arylthiophene carboxylic acids showed potent activity, suggesting a role in treating conditions like irritable bowel syndrome. nih.gov |

Future research should involve screening libraries of novel this compound analogs against a broad range of biological targets to uncover new therapeutic potential. The versatility of the scaffold allows for fine-tuning to optimize potency and selectivity for specific diseases.

Development of Advanced Materials Based on this compound Scaffold

The thiophene nucleus is a fundamental building block in the field of materials science, particularly for organic electronics, due to its electron-rich nature and ability to form conductive polymers. nih.govmdpi.com The this compound structure offers unique advantages for the creation of advanced materials.

The bromine atom serves as a convenient handle for polymerization reactions or for introducing functional groups that influence the material's electronic properties, such as its band gap and charge transport characteristics. The carboxamide group can induce intermolecular hydrogen bonding, which can promote self-assembly and create ordered structures, a desirable feature for organic semiconductors and sensors.

Potential applications in materials science include:

Organic Electronics: As monomers for conductive polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Sensors: The thiophene ring can be functionalized to selectively bind to specific analytes, with the electronic properties of the material changing upon binding, enabling sensor applications. mdpi.com

Non-linear Optics: Thiophene derivatives have been investigated for their non-linear optical (NLO) properties, which are useful in telecommunications and optical computing. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

ML models can be trained on existing data from thiophene compounds to predict the biological activity or material properties of novel, virtual analogs. mdpi.com This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing.

Key applications of AI/ML include:

Predictive Modeling: Using Quantitative Structure-Activity Relationship (QSAR) models to predict the efficacy and toxicity of potential drug candidates. pharmafeatures.com

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for specific properties.

Synthetic Route Prediction: AI tools can analyze the structure of a target analog and propose the most efficient synthetic pathways, saving time and resources in the lab.

By integrating AI and ML, researchers can navigate the vast chemical space more efficiently, reducing the number of trial-and-error experiments and accelerating the journey from initial concept to a viable product. aurigeneservices.com

Collaborative Research for Multidisciplinary Applications

Realizing the full potential of the this compound scaffold requires a multidisciplinary approach. The diverse potential applications, spanning from oncology and infectious diseases to advanced materials, necessitate close collaboration between experts in different fields.

Chemists are needed to design and execute efficient synthetic routes, while biologists and pharmacologists can evaluate the therapeutic potential of new analogs. Material scientists can explore their applications in electronics and optics, and computational scientists can use AI/ML to guide the entire discovery and optimization process. mdpi.com Such collaborative efforts are crucial for translating fundamental research on this promising chemical entity into tangible solutions for medicine and technology.

Q & A

Q. What are the recommended synthetic routes and purification methods for 5-Bromothiophene-3-carboxamide?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, bromination of thiophene derivatives using NN-bromosuccinimide (NBS) under controlled conditions can yield the brominated intermediate. Purification often employs column chromatography with ethyl acetate/hexane gradients (30–50%) to isolate the product. Recrystallization using ethanol or methanol enhances purity (>95%). Reaction progress should be monitored via thin-layer chromatography (TLC) and confirmed with 1H^1H-NMR (δ 7.2–7.8 ppm for aromatic protons) .

Q. How should researchers design initial toxicity screening experiments for this compound in in vitro models?

Methodological Answer: Begin with cell viability assays (e.g., MTT or resazurin) across a dose range (1–100 µM) to establish IC50 values. Use immortalized cell lines (e.g., HEK-293 or HeLa) to assess acute toxicity. Include ROS detection kits (e.g., DCFDA) to evaluate oxidative stress modulation. Parallel experiments with apoptosis markers (Annexin V/PI staining) can differentiate cytotoxic mechanisms. Always include positive controls (e.g., hydrogen peroxide for ROS) and validate results with triplicate replicates .

Advanced Research Questions

Q. What experimental strategies elucidate the compound’s dual role in ROS modulation and apoptosis induction?

Methodological Answer: Combine transcriptomic profiling (RNA-seq) with pathway enrichment analysis (e.g., KEGG) to identify ROS-related genes (e.g., SOD1, CAT). Use siRNA knockdown of antioxidant genes to validate their role in apoptosis. Flow cytometry with JC-1 dye can measure mitochondrial membrane potential changes. Correlate ROS levels (luminescence assays) with caspase-3/7 activity over time to establish causality. Dose-dependent effects should be analyzed using nonlinear regression models .

Q. How can Suzuki-Miyaura coupling be optimized to synthesize derivatives of this compound?

Methodological Answer: Use Pd(PPh3_3)4_4 (5 mol%) as a catalyst and potassium phosphate (3 equiv) in dioxane/water (4:1) at 80°C. The bromine atom at position 5 facilitates coupling with aryl boronic acids. Monitor reaction completion via GC-MS. Post-reaction, extract with dichloromethane, dry over MgSO4_4, and purify via flash chromatography. Yield optimization (>70%) requires inert atmospheres and degassed solvents. Characterize products using 13C^{13}C-NMR to confirm regioselectivity .

Q. How should researchers resolve contradictions in toxicity data between in vitro and in vivo studies?

Methodological Answer: Conduct interspecies comparisons (e.g., rat vs. human hepatocytes) to identify metabolic differences. Use LC-MS/MS to quantify metabolite profiles (e.g., glutathione conjugates) in plasma and tissues. Pharmacokinetic modeling (e.g., non-compartmental analysis) can clarify dose-exposure relationships. Validate in vitro findings with transgenic animal models (e.g., Nrf2 knockouts) to assess ROS pathway dependency .

Q. What computational approaches predict the compound’s reactivity and binding modes?

Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential maps. Molecular docking (AutoDock Vina) against targets like Keap1 or caspases identifies binding affinities. MD simulations (GROMACS) over 100 ns assess stability of ligand-protein complexes. Validate predictions with mutagenesis studies (e.g., alanine scanning) on key residues .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer: Systematically substitute the carboxamide group with electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) groups. Compare IC50 values against parent compound in cytotoxicity assays. Use Hammett plots to correlate substituent effects with activity. X-ray crystallography of protein-ligand complexes (e.g., with PARP-1) reveals critical interactions. Prioritize analogs with >10-fold potency improvements for in vivo testing .

Q. What strategies are effective for synthesizing oxime derivatives of this compound?

Methodological Answer: React the aldehyde intermediate (5-Bromothiophene-3-carbaldehyde) with hydroxylamine hydrochloride (1.1 equiv) in ethanol under reflux. Use pyridine (1.1 equiv) to neutralize HCl. Monitor oxime formation via IR spectroscopy (C=N stretch at ~1640 cm1^{-1}). Purify by recrystallization from hot ethanol. Confirm stereochemistry (E/ZE/Z) using NOESY NMR .

Q. Which analytical techniques ensure accurate characterization of synthetic intermediates?

Methodological Answer:

  • Purity: HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
  • Structural Confirmation: High-resolution mass spectrometry (HRMS; ±2 ppm error) and 2D NMR (HSQC, HMBC).
  • Thermal Stability: Differential scanning calorimetry (DSC) to determine melting points and decomposition profiles .

Q. How to design dose-response experiments for identifying therapeutic thresholds in animal models?

Methodological Answer: Use a log-scale dose range (0.1–50 mg/kg) administered intraperitoneally to rodents. Monitor body weight, organ histopathology, and serum biomarkers (ALT, AST) weekly. Apply the Hill equation to model dose-response curves. Establish no-observed-adverse-effect level (NOAEL) and benchmark dose (BMD) using PROAST software. Include recovery groups to assess reversibility of effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.